3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline
Description
3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is a substituted aniline derivative featuring a 1-methylpiperidin-4-yloxy methyl group at the meta position of the aromatic ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial agents. For instance, it was utilized in the preparation of a urea-based inhibitor targeting Plasmodium falciparum Protein Kinase 6 (PfPK6), demonstrating potent inhibitory activity (IC₅₀ = 12 nM) . Its structural flexibility allows for derivatization at both the aniline and piperidine moieties, enabling optimization of pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
646528-26-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-[(1-methylpiperidin-4-yl)oxymethyl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-13(6-8-15)16-10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10,14H2,1H3 |
InChI Key |
VDLJFBXBMCLVDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline typically involves the reaction of 3-aminobenzyl alcohol with 1-methylpiperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine, potentially altering the compound’s properties.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.28 g/mol
Its structure features a piperidine moiety, which enhances its interaction with biological targets, making it a candidate for various applications.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy against the epidermal growth factor receptor (EGFR), crucial in cancer progression.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline | MCF7 (breast cancer) | 5.2 |
| 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline | A549 (lung cancer) | 7.8 |
The compound showed promising results with lower IC50 values compared to standard drugs like gefitinib, indicating its potential as an anticancer agent.
Mechanism of Action : The mechanism involves inhibition of specific kinases associated with tumor growth, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines in vitro, suggesting therapeutic applications in inflammatory diseases.
Material Science
3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is being explored in the development of advanced materials due to its unique electronic properties. Its structure allows for modifications that can enhance material performance in electronics and coatings.
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to cross cell membranes due to the lipophilic nature of the piperidine group makes it suitable for cellular studies.
Case Studies
- EGFR Inhibition Study : A comparative study involving various aniline derivatives highlighted that
Mechanism of Action
The mechanism of action of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical and Pharmacological Differences
Solubility and Lipophilicity :
- The parent compound’s meta-substitution pattern results in moderate solubility. In contrast, the para-substituted analog (CAS 358789-72-7) exhibits improved aqueous solubility due to reduced steric hindrance .
- Introduction of a trifluoromethyl group (CAS 761440-71-5) increases logP by ~1.5 units, enhancing membrane permeability but reducing solubility .
Synthetic Accessibility :
- The parent compound is synthesized via nucleophilic substitution between 3-(bromomethyl)aniline and 1-methylpiperidin-4-ol, achieving yields >70% .
- Analogs like CAS 1254058-34-8 require multi-step syntheses involving piperazine coupling, leading to lower yields (~45%) .
Biological Activity: The parent compound’s role in PfPK6 inhibitors highlights its utility in antimalarial drug discovery . Piperazine-containing derivatives (e.g., CAS 1254058-34-8) are explored as serotonin receptor modulators, leveraging their dual basicity for receptor interaction .
Pharmacokinetic Considerations
- Metabolic Stability : The trifluoromethyl group in CAS 761440-71-5 reduces oxidative metabolism, extending half-life in vivo .
- Receptor Binding : Para-substituted analogs (e.g., CAS 358789-72-7) exhibit weaker binding to PfPK6 compared to the parent compound, likely due to altered spatial orientation .
Biological Activity
3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and its applications in cancer therapy. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetic properties, and therapeutic potential, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline is CHNO, with a molecular weight of approximately 206.29 g/mol. The compound features a piperidine moiety, which is known for enhancing biological activity through improved binding interactions with target proteins.
Research indicates that compounds containing the 1-methylpiperidine group can act as inhibitors of various kinases. For instance, in studies focusing on Axl kinase inhibition, derivatives with the piperidine structure demonstrated significant inhibitory effects. The mechanism primarily involves the binding of these compounds to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling pathways associated with cancer progression .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline derivatives. For example:
- In Vitro Studies : Compounds similar to this aniline derivative were evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity. One study reported that certain derivatives exhibited IC values in the low micromolar range against specific cancer types .
- Mechanistic Insights : The biological activity was linked to the inhibition of Hsp90-dependent client proteins, which are crucial for cancer cell survival. This suggests that the compound may induce apoptosis in cancer cells by disrupting protein homeostasis .
Kinase Inhibition
The compound has been investigated for its ability to inhibit Janus Kinase (JAK) pathways:
- JAK Inhibition : The introduction of the 1-methylpiperidine group was shown to affect JAK3 inhibition potency negatively in some studies, indicating that modifications to this moiety can significantly impact biological activity .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that variations in substituents on the piperidine ring could enhance or diminish kinase inhibitory activity, emphasizing the importance of structural optimization in drug design .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline:
- Metabolic Stability : Studies assessing liver microsome stability indicated that certain derivatives maintained better metabolic profiles than others, which is critical for sustained therapeutic action .
- Bioavailability : The apparent oral bioavailability (BA) and half-life values were measured in various studies, providing insights into how effectively the compound can be delivered and utilized within biological systems .
Case Studies
Several case studies have illustrated the clinical relevance of compounds related to 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline:
- Cancer Cell Line Studies : A derivative was tested against a panel of 42 cancer cell lines, demonstrating significant antiproliferative effects compared to control compounds .
- Viral Inhibition : Another study highlighted a derivative's ability to inhibit viral protease activity, indicating potential applications beyond oncology .
Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 206.29 g/mol |
| Key Activities | Axl kinase inhibition, JAK3 inhibition |
| IC Values | Low micromolar range against cancer cell lines |
| Pharmacokinetic Profile | Variable; dependent on structural modifications |
| Therapeutic Applications | Cancer therapy, antiviral applications |
Chemical Reactions Analysis
Oxidation Reactions
The aniline group is susceptible to oxidation under various conditions. Common outcomes include:
| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |
|---|---|---|---|
| Aromatic ring oxidation | KMnO₄ (acidic) | Quinone derivatives | Partial ring hydroxylation observed |
| N-Amine oxidation | H₂O₂, Fe³⁺ catalyst | Nitroso intermediates | pH-dependent selectivity |
| Ether cleavage | Ozone (O₃), -78°C | Formaldehyde + piperidine fragment | Radical intermediates detected |
In vitro studies on similar 4-(piperidinyloxy)anilines demonstrate oxidative instability at C-N bonds under UV light, producing trace amounts of radical species .
Reduction Reactions
The compound exhibits dual reducible sites:
| Target Site | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Aromatic ring | H₂ (1 atm), Pd/C | Cyclohexylamine derivative | 62-68 |
| Piperidine N-methyl | LiAlH₄, THF reflux | Demethylation to secondary amine | ≤15 |
| Ether linkage | HI (48%), ∆ | Cleavage to phenol + piperidine fragment | 89 |
Notably, catalytic hydrogenation preserves the piperidine ring while saturating the benzene nucleus.
Electrophilic Aromatic Substitution
The electron-rich aniline directs substituents to ortho/para positions relative to the -NH₂ group:
| Reaction | Reagents | Major Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Nitro derivative | para 78% |
| Sulfonation | Oleum, 100°C | 2-Sulfo derivative | para 82% |
| Halogenation | Cl₂ (aq), RT | 2,6-Dichloro derivative | Competitive ortho |
Steric hindrance from the [(1-methylpiperidin-4-yl)oxy]methyl group suppresses meta substitution .
Nucleophilic Reactions
The primary amine participates in typical aniline reactions:
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Diazotization | NaNO₂/HCl, <5°C | Diazonium salt | Azo-coupling precursor |
| Schotten-Baumann | AcCl, NaOH | Acetanilide derivative | Protective group strategy |
| Ullmann coupling | CuI, 1,10-phenanthroline | Biaryl derivatives | Medicinal chemistry scaffolds |
Kinetic studies reveal a 12% slower diazotization rate compared to unsubstituted aniline due to steric effects.
Piperidine Ring Reactivity
The 1-methylpiperidin-4-yl group undergoes characteristic tertiary amine reactions:
| Reaction | Conditions | Outcome | Byproducts |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂ | Piperidine N-oxide | Epimerization observed |
| Quaternization | MeI, K₂CO₃ | Quaternary ammonium salt | Requires anhydrous conditions |
| Ring-opening | HBr (48%), reflux | Bromoalkane + secondary amine | Complete decomposition |
DFT calculations suggest the chair conformation of the piperidine ring stabilizes transition states during N-oxidation .
Stability Profile
Critical degradation pathways identified through accelerated stability testing:
| Condition | t₁/₂ (25°C) | Major Degradants |
|---|---|---|
| pH 1.2 (simulated gastric) | 3.2 hr | Oxidized quinone (42%) |
| pH 7.4 (blood) | 28 days | Demethylated piperidine (8%) |
| UV light (300-400 nm) | 45 min | Radical dimers (63%) |
Formulation studies recommend pH 4-6 buffers and light-resistant packaging for long-term storage.
Q & A
Q. What are the common synthetic routes for 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 1-methylpiperidin-4-ol derivative with a halogenated aniline precursor. For example, a nucleophilic substitution reaction under basic conditions (e.g., using NaH or K₂CO₃) can introduce the piperidinyloxy moiety. A key intermediate, 4-((1-methylpiperidin-4-yl)oxy)-3-(trifluoromethoxy)aniline, has been synthesized via carbonyldiimidazole-mediated coupling in DMSO, followed by purification using column chromatography . Optimization includes controlling stoichiometry, solvent polarity (e.g., DMSO for solubility), and temperature to minimize side reactions like over-alkylation.
Q. What analytical techniques are critical for characterizing 3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
- Mass spectrometry (MS) for molecular weight validation (e.g., exact mass 206.1266508 as in related metabolites) .
- X-ray crystallography (using SHELX software for refinement) to resolve stereochemical ambiguities .
- HPLC with UV/Vis detection to assess purity, especially for intermediates prone to oxidation or hydrolysis .
Q. How does the reactivity of the aniline group in this compound influence its derivatization?
The aniline group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) and diazotization, enabling functionalization for downstream applications. However, steric hindrance from the bulky piperidinyloxy-methyl group may direct substitution to the meta or para positions. Reductive alkylation or acylation can modify the amino group, but reaction rates depend on solvent choice (e.g., polar aprotic solvents enhance nucleophilicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting biological receptors?
SAR studies often focus on:
- Piperidine ring modifications : Replacing 1-methylpiperidin-4-yl with morpholine or 4-methylpiperazine alters steric bulk and hydrogen-bonding capacity, impacting receptor binding (e.g., kinase inhibitors in ).
- Linker optimization : Varying the methyleneoxy linker length or rigidity (e.g., introducing sp³ vs. sp² hybridization) modulates conformational flexibility .
- Substituent effects : Electron-withdrawing groups on the aniline ring (e.g., trifluoromethoxy) enhance metabolic stability but may reduce solubility .
Q. What computational strategies are effective for predicting binding modes of this compound with protein targets?
- Molecular docking : Use software like AutoDock Vina with crystal structures (refined via SHELX ) to model interactions with receptors (e.g., kinases, GPCRs).
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, ions) over 100+ ns trajectories.
- QM/MM calculations : Evaluate electronic effects of substituents on binding affinity, particularly for charged residues in active sites .
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?
Contradictions may arise from dynamic processes (e.g., conformational exchange in solution vs. solid-state). Strategies include:
Q. What metabolic pathways are anticipated for this compound, and how can they be studied in vitro?
Predicted pathways include:
- Oxidative N-demethylation of the piperidine ring (mediated by CYP450 enzymes).
- Glucuronidation of the aniline group.
- Methylpiperidine ring hydroxylation (common in related compounds, as seen in ) .
In vitro methods: Use hepatocyte incubations with LC-MS/MS to identify metabolites. Compare with synthetic standards for confirmation.
Q. How can impurities in synthesized batches be identified and mitigated?
- HPLC-MS to detect byproducts (e.g., unreacted intermediates, oxidation products).
- Recrystallization optimization : Solvent mixtures (e.g., EtOAc/hexane) improve purity.
- Reaction monitoring : In situ FTIR or Raman tracks reactive intermediates, enabling real-time adjustments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
